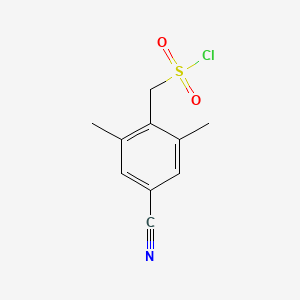

(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2126178-21-8 . It has a molecular weight of 243.71 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The IUPAC Name for this compound is (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride . Its Inchi Code is 1S/C10H10ClNO2S/c1-7-3-9 (5-12)4-8 (2)10 (7)6-15 (11,13)14/h3-4H,6H2,1-2H3 .Physical And Chemical Properties Analysis

The compound “(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride” is a powder . It has a molecular weight of 243.71 . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique

Improved Synthesis Techniques

Research has shown the use of methanesulfonic acid and related compounds as solvents and catalysts in synthesis processes, such as the improved preparation of indenes and indanones with enhanced overall yields. This application suggests that similar sulfonyl chloride compounds could be utilized in optimizing synthesis pathways for various organic compounds (Camps et al., 1984).

Chemical Transformations and Reagents

Dimethyl sulfoxide/oxalyl chloride has been described as a useful reagent for sulfenyletherification, where methanesulfenyl chloride plays a crucial role. This indicates the utility of sulfonyl chlorides in facilitating chemical transformations, suggesting potential applications for (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride in similar reactions (Gao et al., 2018).

Advanced Material Synthesis

Sulfonyl chlorides, including methanesulfonyl chloride, have been employed in the synthesis of advanced materials and intermediates for biologically active compounds. For instance, the preparation of methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6 illustrates the compound's role in producing isotopically labeled materials, which are invaluable in research and development (Hanai & Okuda, 1977).

Analytical Chemistry Applications

Methanesulfonic acid and related compounds have been highlighted for their roles in the electrospray ionization process, particularly for the analysis of hydrophobic compounds. This underscores the potential of sulfonyl chlorides in improving analytical techniques, especially in mass spectrometry, to enhance solubility and detection of challenging compounds (Szabó & Kele, 2001).

Molecular Structure Studies

Studies on the molecular structure of methane sulfonyl chloride using electron diffraction reveal detailed geometrical parameters, illustrating the compound's utility in fundamental chemical research to understand molecular geometries and bonding (Hargittai & Hargittai, 1973).

Safety and Hazards

The compound “(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride” is associated with certain hazards. The safety information includes pictograms GHS05, GHS07 . The signal word for this compound is "Danger" . Hazard statements include H302, H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, P501 .

Propriétés

IUPAC Name |

(4-cyano-2,6-dimethylphenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2S/c1-7-3-9(5-12)4-8(2)10(7)6-15(11,13)14/h3-4H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEQVBQHJHRKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CS(=O)(=O)Cl)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2612340.png)

![5-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid](/img/structure/B2612341.png)

methanone](/img/structure/B2612345.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2612348.png)

![(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2612351.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2612352.png)

![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612354.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612357.png)

![N'-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B2612358.png)

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B2612361.png)

![9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2612362.png)